N-omega-Carboxymethyl-L-arginine (CMA)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-omega-Carboxymethyl-L-arginine (CMA) is an acid-labile advanced glycation end product (AGE) that was discovered in enzymatic hydrolysate of glycated collagen . It has also been detected in human serum, and its level in patients with diabetes was found to be higher than in people without the disease .

Synthesis Analysis

The AGE structure N-omega-Carboxymethyl-L-arginine (CMA) is produced by oxidation in glycated collagen . During incubation of glucose with collagen, CMA formation was enhanced with increasing glucose concentration . It was inhibited in the presence of dicarbonyl-trapping reagents and a metal chelator . CMA formation was also observed upon incubating collagen with glyoxal .Molecular Structure Analysis

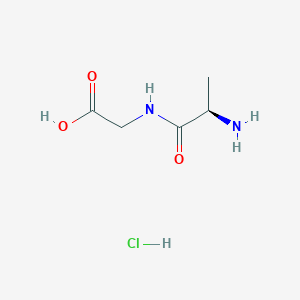

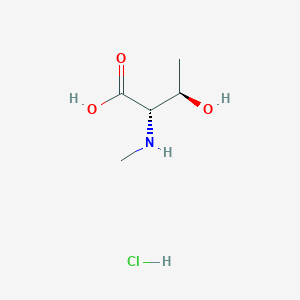

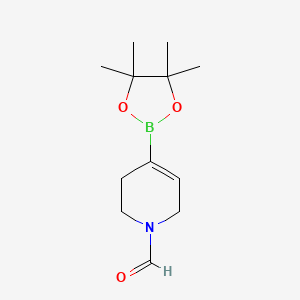

The molecular formula of N-omega-Carboxymethyl-L-arginine (CMA) is C8H16N4O4 .Chemical Reactions Analysis

N-omega-Carboxymethyl-L-arginine (CMA), N-omega-carboxyethyl-arginine (CEA) and N-delta-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) have been identified as L-arginine-derived advanced glycation end products (AGEs) formed by non-enzymatic reactions between reducing sugars such as glucose and amino groups in proteins .Physical And Chemical Properties Analysis

The molecular weight of N-omega-Carboxymethyl-L-arginine (CMA) is 232.24 g/mol . It has a complexity of 279 .Mecanismo De Acción

Target of Action

N-omega-Carboxymethyl-L-arginine (CMA) is an advanced glycation end product (AGE) that primarily targets proteins during aging in humans . It is produced by oxidation in glycated collagen, which is one of the major proteins detected in biological samples .

Mode of Action

CMA is generated in collagen through a non-enzymatic reaction between reducing sugars such as glucose and amino groups in proteins . The formation of CMA is enhanced with increasing glucose concentration and is inhibited in the presence of dicarbonyl-trapping reagents and a metal chelator .

Biochemical Pathways

The formation of CMA is a part of the glycation process, which involves the reaction of reducing sugars with proteins. This process leads to the formation of AGEs, including CMA. AGEs accumulate in proteins during aging and have been associated with various age-related diseases .

Result of Action

The accumulation of CMA in collagen-rich tissues is a marker of protein oxidation and glycation . It has been detected in higher levels in the skin of mice and in the aorta of elderly humans compared to other AGEs . This suggests that CMA could serve as a useful indicator of collagen oxidation and glycation .

Action Environment

The formation of CMA is influenced by environmental factors such as glucose concentration. Higher glucose levels enhance the formation of CMA . Additionally, the presence of dicarbonyl-trapping reagents and metal chelators can inhibit the formation of CMA .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using N-omega-Carboxymethyl-L-arginine (CMA) in laboratory experiments is that it can be used to study the effects of NO in isolation. N-omega-Carboxymethyl-L-arginine (CMA) can also be used to study the effects of NO in different biological systems, such as cells, tissues, and organs. The main limitation of using N-omega-Carboxymethyl-L-arginine (CMA) in laboratory experiments is that it can only be used to study the effects of NO and cannot be used to study other physiological processes.

Direcciones Futuras

For research using N-omega-Carboxymethyl-L-arginine (N-omega-Carboxymethyl-L-arginine (CMA)) include further study of the role of NO in the regulation of cell growth and differentiation, as well as in the modulation of vascular tone. Further studies are also needed to examine the effects of N-omega-Carboxymethyl-L-arginine (N-omega-Carboxymethyl-L-arginine (CMA)) on other physiological processes, such as the immune system, and to determine the optimal concentrations of N-omega-Carboxymethyl-L-arginine (N-omega-Carboxymethyl-L-arginine (CMA)) for different applications. Other future directions include the development of new methods for the synthesis of N-omega-Carboxymethyl-L-arginine (N-omega-Carboxymethyl-L-arginine (CMA)) and the development of new ways to use N-omega-Carboxymethyl-L-arginine (N-omega-Carboxymethyl-L-arginine (CMA)) in laboratory experiments.

Métodos De Síntesis

N-omega-Carboxymethyl-L-arginine (CMA) is synthesized by the reaction of L-arginine with chloroacetic acid in the presence of an alkaline catalyst. The reaction takes place in aqueous solution and yields N-omega-Carboxymethyl-L-arginine (CMA) as the main product.

Aplicaciones Científicas De Investigación

N-omega-Carboxymethyl-L-arginine (CMA) has been used in a variety of scientific research applications, including cell signaling, vascular physiology, and other physiological processes. It has been used to study the role of NO in the regulation of cell growth and differentiation, as well as in the modulation of vascular tone. N-omega-Carboxymethyl-L-arginine (CMA) has also been used to study the role of NO in the regulation of blood pressure and in the regulation of the immune system.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

CMA interacts with various enzymes and proteins. It has been found to weakly inhibit the in vitro activities of endothelium type nitric oxide synthases (NOS), which are enzymes that produce nitric oxide (NO), a molecule involved in several physiological and pathological processes . CMA also potentially inhibits arginase, an enzyme that modulates intracellular L-arginine bioavailability .

Cellular Effects

The effects of CMA on cells are complex and multifaceted. It has been associated with the pathogenesis of vascular complications such as kidney failure and atherosclerosis due to its structural similarity to endogenous inhibitors of NOS . This suggests that CMA may influence cell signaling pathways and gene expression related to these diseases.

Molecular Mechanism

At the molecular level, CMA exerts its effects through various mechanisms. It inhibits the activities of NOS and arginase, potentially affecting NO biosynthesis and L-arginine bioavailability within cells

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CMA can change over time. For instance, when various protein samples were incubated with glucose, the CMA content increased in a time-dependent manner only in glycated collagen . This suggests that CMA’s effects on cellular function may vary depending on the duration of exposure and the specific conditions of the experiment.

Metabolic Pathways

CMA is involved in the metabolic pathway of L-arginine, a crucial amino acid. It is formed by the non-enzymatic reaction of L-arginine with reducing sugars

Propiedades

IUPAC Name |

(2S)-2-amino-5-[[N'-(carboxymethyl)carbamimidoyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O4/c9-5(7(15)16)2-1-3-11-8(10)12-4-6(13)14/h5H,1-4,9H2,(H,13,14)(H,15,16)(H3,10,11,12)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYVWHCRKHJLRB-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=NCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNC(=NCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.